molecular formula C12H13N3O B1483610 (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol CAS No. 2098137-20-1

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1483610
CAS No.: 2098137-20-1
M. Wt: 215.25 g/mol
InChI Key: JKJFAGRCNRJRTB-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position, a pyridin-4-yl group at the 3-position, and a hydroxymethyl (-CH2OH) functional group at the 1-position of the pyrazole ring. Its molecular formula is C12H13N3O, with a molecular weight of 215.26 g/mol (calculated based on substituent analysis).

Properties

IUPAC Name

(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJFAGRCNRJRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazole Derivatives

Pyrazole derivatives, including those substituted with aryl or heteroaryl groups, are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones. The choice of solvent and reaction conditions critically affects regioselectivity and yield.

  • Cyclocondensation of Hydrazines with 1,3-Diketones:
    Gosselin et al. demonstrated that performing cyclocondensation in aprotic dipolar solvents such as DMF or NMP, combined with acidic additives like 10 N HCl, enhances yields by accelerating dehydration steps at ambient temperature. This method favors regioselective formation of 1,3-substituted pyrazoles.

  • From Acetylenic Ketones:
    The reaction of hydrazine derivatives with acetylenic ketones, though known for over a century, often produces regioisomeric mixtures. However, the use of hydrazine hydrate can lead to selective isolation of a single regioisomer due to hydrogen bonding effects.

  • Use of α-Benzotriazolylenones:
    Katritzky et al. reported regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to yield tetrasubstituted pyrazoles in high yields (50–94%). The benzotriazole group increases acidity at the α-position, facilitating functionalization at the 4-position of the pyrazole ring.

Preparation of (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

The target compound can be synthesized through a multi-step approach involving:

  • Construction of the 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core.
  • Introduction of the methanol group at the pyrazole nitrogen.

Synthesis of the Pyrazole Core

While direct literature on this exact compound is limited, analogous pyrazole derivatives with cyclopropyl and pyridinyl substituents have been prepared via:

Introduction of the Methanol Group

The methanol substituent on the pyrazole nitrogen is typically introduced by reduction of a corresponding pyrazole-3-carboxylate ester or similar precursor.

  • Reduction of Pyrazole Carboxylates:
    A general procedure involves reducing ethyl pyrazole-3-carboxylates with lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C, yielding pyrazol-3-ylmethanol derivatives in high yields (up to 88%). This method is applicable to various substituted pyrazoles and can be adapted for the cyclopropyl and pyridinyl substituted pyrazole.

  • Workup and Purification:
    After completion of the reduction (monitored by TLC), the reaction is quenched with saturated ammonium chloride solution, extracted with organic solvents, washed, dried, and purified by silica gel chromatography.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Outcome
1. Preparation of pyrazole-3-carboxylate intermediate Condensation of 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole precursor with ethyl chloroformate or similar esterification agent Formation of ethyl 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
2. Reduction to methanol derivative Lithium aluminum hydride (2 equiv) in dry diethyl ether, 0 °C, 1 hour Conversion to this compound
3. Workup Quench with saturated NH4Cl, extraction with ether, drying over Na2SO4 Isolation of pure methanol derivative
4. Purification Silica gel chromatography (e.g., dichloromethane-ethanol 98.5/1.5) Pure this compound as oil or solid

Analytical Data and Yields

Parameter Typical Data (Analogous Compounds)
Yield 80–88% for reduction step
1H NMR (CDCl3) Signals consistent with pyrazole and methanol protons; e.g., singlet for methanol CH2 near 4.5 ppm, aromatic pyridine protons at 7–9 ppm
13C NMR Signals for cyclopropyl carbons (~10–20 ppm), pyrazole carbons (~100–160 ppm), methanol carbon (~60 ppm)
HRMS Molecular ion peak consistent with C12H14N3O (calculated and found values matching expected mass)

Summary of Preparation Methods

Method Description Advantages Limitations
Cyclocondensation in Aprotic Solvents with Acid Reaction of hydrazines with diketones in DMF/NMP + HCl High regioselectivity, mild conditions Requires careful control of acidity and solvent purity
Reduction of Pyrazole Carboxylates with LiAlH4 Conversion of ester to methanol derivative in ether at 0 °C High yield, straightforward, widely applicable Requires handling of pyrophoric LiAlH4, careful quenching
Use of α-Benzotriazolylenones Regioselective synthesis of substituted pyrazoles Access to tetrasubstituted pyrazoles Multi-step synthesis, specialized reagents

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol 5: Cyclopropyl; 3: Pyridin-4-yl; 1: -CH2OH C12H13N3O 215.26 Hydroxymethyl Enhanced hydrophilicity
5-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol 5: Isopropyl; 3: Pyridin-4-yl; 1: -CH2OH C13H17N3O 231.30 Hydroxymethyl Increased steric bulk from isopropyl
2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde 1: -CH2CHO (acetaldehyde) C13H13N3O 227.26 Aldehyde Higher reactivity (e.g., oxidation)

Key Comparisons:

Substituent Effects on Physicochemical Properties :

  • The cyclopropyl group in the target compound provides a balance of steric hindrance and metabolic stability compared to the isopropyl group in its analog, which introduces greater steric bulk (C13H17N3O vs. C12H13N3O) .
  • The hydroxymethyl group in the target compound improves water solubility relative to the acetaldehyde derivative (C13H13N3O), which contains a reactive aldehyde group prone to oxidation and nucleophilic addition .

acetaldehyde) may require tailored reagents or protective groups to avoid side reactions .

Biological Implications :

  • highlights that alkyl derivatives of pyrazole-triazole hybrids exhibit antirradical activity, implying that the cyclopropyl and pyridinyl groups in the target compound could similarly influence radical scavenging or receptor-binding properties . However, specific pharmacological data for the target compound remains unverified in the provided evidence.

Biological Activity

Overview

(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a cyclopropyl group, a pyridinyl group, and a pyrazolyl group, which contribute to its biological activity. Research indicates that it may exhibit properties relevant to enzyme inhibition and receptor binding, making it a candidate for further exploration in drug development.

Synthetic Routes

The synthesis of this compound involves several steps, typically starting with the preparation of 6-chloro-3-pyridineacetic acid. The subsequent reactions include esterification, cyclization, and reduction, which are crucial for obtaining the final product in high yield and purity.

Research has shown that compounds similar to this compound can act on various biological targets:

  • Enzyme Inhibition : Some studies indicate that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome .
  • Receptor Binding : The compound may interact with cannabinoid receptors, suggesting its potential role in modulating physiological processes such as pain perception and appetite regulation .

Case Studies

Several studies have investigated the biological effects of pyrazole-containing compounds:

  • Cannabinoid Receptor Activity : A study highlighted the efficacy of cyclopropyl-containing pyrazoles in modulating cannabinoid receptors, demonstrating significant reductions in serum lipid parameters in models of metabolic syndrome .
  • Antiparasitic Activity : Another investigation focused on optimizing similar compounds for antiparasitic activity, revealing that specific substitutions on the pyrazole ring could enhance potency against Plasmodium species, with some derivatives showing EC50 values as low as 0.010 μM .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanolStructureModerate enzyme inhibition
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)amineStructureHigh receptor binding affinity
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)carboxylic acidStructureAntiparasitic activity

Q & A

Q. What are the established synthetic routes for (5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving pyrazole precursors. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a common approach . Alternative routes include nucleophilic substitution under basic catalysis (e.g., K₂CO₃) for functional group introduction . Optimization involves solvent selection (xylene for high-temperature stability, methanol for recrystallization), stoichiometric control of reagents (e.g., 1.4 mmol chloranil per 1 mmol substrate), and purification via column chromatography or gradient recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly distinguishing cyclopropyl proton splitting patterns and pyridine aromatic signals .
  • X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving challenges like twinning or poor diffraction quality .
  • HPLC-MS : Validates purity (>95%) and molecular weight via retention time and isotopic patterns .

Q. What are the critical parameters to consider when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Key parameters include:
  • Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to ensure solubility during reflux .
  • Temperature Control : Use oil baths for even heating during prolonged reactions (e.g., 16-hour reflux in ethanol) .
  • Purification : Replace recrystallization with flash chromatography for larger batches, using gradients of ethyl acetate/hexane .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies, particularly with twinning or poor crystal quality?

  • Methodological Answer :
  • Crystal Growth : Use solvent diffusion (e.g., layering methanol over a DCM solution) to slow nucleation .
  • Twinning Mitigation : SHELXL’s TWIN command refines twinned data, while SIR97’s direct methods improve phase determination for low-quality crystals .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when confirming novel pyrazole derivatives?

  • Methodological Answer :
  • 2D NMR : HSQC/HMBC correlations verify connectivity, resolving ambiguities in pyrazole vs. pyridine proton assignments .
  • High-Resolution MS : Match exact mass (<2 ppm error) to theoretical values, distinguishing isobaric impurities .
  • Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm⁻¹) with computational frequency predictions (DFT/B3LYP) .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • DFT Calculations : Simulate cyclopropane ring strain (e.g., Mayer bond order analysis) to assess susceptibility to ring-opening under acidic/basic conditions .
  • MD Simulations : Model solvation effects in methanol/water mixtures to optimize reaction solvents .
  • Docking Studies : Screen for biological activity by docking the pyridine moiety into kinase ATP-binding pockets (e.g., using AutoDock Vina) .

Q. What mechanistic insights can be gained from studying the cyclopropane ring’s stability in acidic or basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : Monitor ring-opening via ¹H NMR (disappearance of cyclopropyl protons at δ 1.2–1.5 ppm) under HCl/MeOH .
  • Base Stability : React with NaOH (5% aqueous) and track by TLC; cyclopropane rings typically resist bases but may deform under prolonged heating .
  • Kinetic Studies : Use Arrhenius plots to quantify activation energy for ring-opening, correlating with substituent electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

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